molecular formula C16H19N5S B582123 15-Lipoxygenase inhibitor 1 CAS No. 928853-86-5

15-Lipoxygenase inhibitor 1

Cat. No.: B582123
CAS No.: 928853-86-5
M. Wt: 313.4 g/mol
InChI Key: HYPHGMNLWIKEMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-MMPB involves the reaction of 4-methylpiperazine with pyrimido[4,5-b]benzothiazine. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 4-MMPB follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

4-MMPB undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4-MMPB has several scientific research applications, including:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and enzyme activity.

    Medicine: Explored as a potential therapeutic agent for prostate cancer and other diseases involving 15-lipoxygenase.

    Industry: Utilized in the development of new drugs and chemical processes

Mechanism of Action

4-MMPB exerts its effects by selectively inhibiting the enzyme 15-lipoxygenase. This enzyme catalyzes the oxidation of polyunsaturated fatty acids, leading to the production of metabolites involved in inflammation and cancer progression. By inhibiting this enzyme, 4-MMPB reduces the production of these metabolites, thereby exerting anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-PMPB)
  • 4-Ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-EMPB)

Comparison

4-MMPB, 4-PMPB, and 4-EMPB are all selective inhibitors of 15-lipoxygenase. 4-MMPB has been shown to have the highest inhibitory potency among these compounds. Additionally, while all three compounds exhibit anticancer properties, 4-MMPB has been more extensively studied and demonstrated to have significant effects in reducing tumor growth without noticeable side effects .

Properties

IUPAC Name

4-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5S/c1-11-14-15(22-13-6-4-3-5-12(13)18-14)19-16(17-11)21-9-7-20(2)8-10-21/h3-6,18H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPHGMNLWIKEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C)SC4=CC=CC=C4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90658993
Record name 4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928853-86-5
Record name 4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does 4-MMPB interact with 15-lipoxygenase and what are the downstream effects of this inhibition?

A1: While the precise mechanism of 4-MMPB's interaction with 15-LOX remains to be fully elucidated, studies suggest it acts as a competitive inhibitor. [, , ] This means it likely competes with the enzyme's natural substrate, preventing the peroxidation of unsaturated fatty acids. This inhibition can disrupt the formation of inflammatory mediators, potentially offering therapeutic benefits in conditions where 15-LOX activity is elevated.

Q2: Can you elaborate on the structure-activity relationship (SAR) of 4-MMPB and how modifications to its structure might impact its potency as a 15-LOX inhibitor?

A2: Research indicates that the electronic properties of molecules similar to 4-MMPB play a significant role in their 15-LOX inhibitory activity. [] For example, incorporating more reductive phenolic moieties, like catechol or gallate groups, has been shown to enhance the inhibitory potency. [] This suggests that modifications influencing the electron density of the molecule can directly impact its interaction with the enzyme's active site and, consequently, its inhibitory activity.

Q3: What are the limitations of existing research on 4-MMPB, and what future research directions could provide valuable insights into its therapeutic potential?

A4: Much of the existing research on 4-MMPB focuses on its in vitro activity, with limited in vivo data available. [, , , ] Future research should prioritize:

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